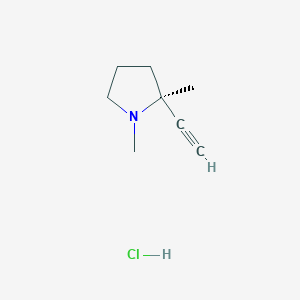
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol is a fluorinated organic compound with the molecular formula C9H6F5O. This compound is characterized by the presence of both difluoromethyl and perfluorophenyl groups, which impart unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-(perfluorophenyl)propan-1-ol typically involves the reaction of perfluorophenyl derivatives with difluoromethylating agents. One common method is the nucleophilic addition of difluoromethyl anions to perfluorophenyl ketones, followed by reduction to the corresponding alcohol. The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) and low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3,3-Difluoro-3-(perfluorophenyl)propan-1-one.
Reduction: 3,3-Difluoro-3-(perfluorophenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing metabolic stability and bioavailability.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-3-(perfluorophenyl)propan-1-ol is primarily influenced by its fluorinated groups. The difluoromethyl and perfluorophenyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoro-1-propanol: A fluorinated alcohol with similar properties but lacks the perfluorophenyl group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different substitution patterns.
Uniqueness
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol is unique due to the presence of both difluoromethyl and perfluorophenyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential for bioisosteric replacement in drug design, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H5F7O |
|---|---|
Poids moléculaire |
262.12 g/mol |
Nom IUPAC |
3,3-difluoro-3-(2,3,4,5,6-pentafluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H5F7O/c10-4-3(9(15,16)1-2-17)5(11)7(13)8(14)6(4)12/h17H,1-2H2 |
Clé InChI |
FBXMHEOPVHOTJD-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C(C1=C(C(=C(C(=C1F)F)F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride](/img/structure/B13556361.png)
![2-Amino-5-[2-(methylsulfanyl)ethyl]-4,5-dihydro-1,3-oxazol-4-one](/img/structure/B13556376.png)
![5'-Iodospiro[cyclopropane-1,3'-indoline]](/img/structure/B13556381.png)
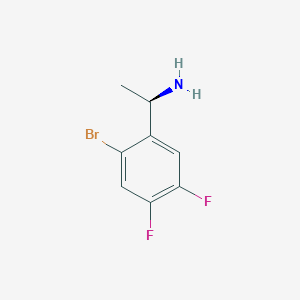


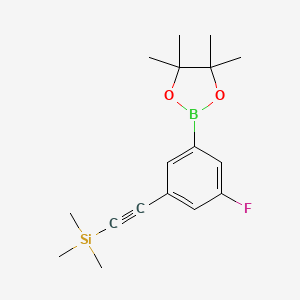
![tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate](/img/structure/B13556413.png)
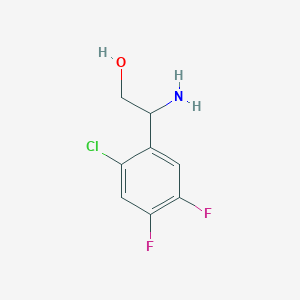

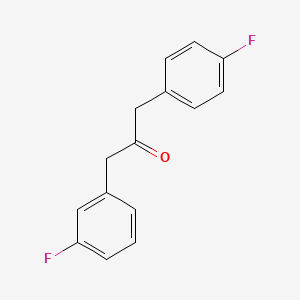
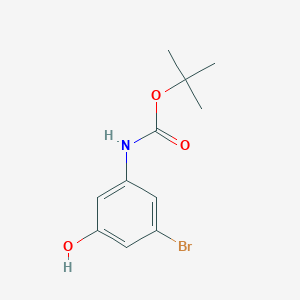
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)
